Spectroscopic Characterization of 2-(1-Naphthyl)aniline: An In-depth Technical Guide
Spectroscopic Characterization of 2-(1-Naphthyl)aniline: An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Foreword
In the landscape of advanced materials and pharmaceutical development, the precise structural elucidation of molecular entities is paramount. 2-(1-Naphthyl)aniline, a biaryl amine featuring a sterically hindered linkage between a naphthalene and a benzene ring, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from closely related isomers and constituent moieties to provide a robust, predictive analysis. This approach, grounded in expertise, serves as a powerful tool for researchers in confirming synthesis, identifying impurities, and understanding the electronic and structural nuances of this molecule.
Molecular Structure and Spectroscopic Implications
The structure of 2-(1-Naphthyl)aniline (C₁₆H₁₃N, Molar Mass: 219.28 g/mol ) is unique in its stereochemistry.[1] The bulky naphthyl group at the ortho position of the aniline ring forces a significant dihedral angle between the two aromatic systems to minimize steric strain. This twisting has profound effects on the molecule's electronic conjugation and, consequently, its spectroscopic output.
-
In NMR Spectroscopy , this steric hindrance will influence the magnetic environment of the protons and carbons near the biaryl linkage, leading to distinct chemical shifts compared to less hindered analogues.
-
In IR Spectroscopy , the fundamental vibrations of the N-H bond, the C-N linkage, and the two aromatic rings will provide a definitive fingerprint of the molecule's functional groups.
-
In UV-Vis Spectroscopy , the twisted geometry will partially disrupt the π-conjugation across the molecule, influencing the energy and intensity of electronic transitions compared to a hypothetical planar structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of 2-(1-Naphthyl)aniline. The analysis is presented for a standard deuterated chloroform (CDCl₃) solvent.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex, with all 12 aromatic protons and the single amine proton displaying signals in distinct regions. The signals will exhibit complex splitting patterns due to proton-proton (H-H) coupling.
Causality Behind Assignments:
-
Amine Proton (N-H): The N-H proton signal is anticipated to be a broad singlet. Its chemical shift is variable and depends on concentration and solvent, but it is expected to appear around 4.0-5.0 ppm. Broadening is a result of quadrupole effects from the nitrogen atom and potential hydrogen exchange.
-
Aniline Ring Protons (4H): These protons will be in the typical aromatic region. The proton ortho to the amino group (H-6') is expected to be the most upfield due to the electron-donating effect of the NH₂ group. The other protons (H-3', H-4', H-5') will show complex splitting (multiplets) in the range of approximately 6.8 to 7.4 ppm.
-
Naphthyl Ring Protons (7H): The seven protons of the naphthyl ring will resonate further downfield, typically between 7.4 and 8.2 ppm, due to the extensive π-system. The proton at the C8 position is expected to be the most deshielded and appear furthest downfield due to the "peri" effect, experiencing steric compression and anisotropic effects from the adjacent benzene ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 2-(1-Naphthyl)aniline
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.2 - 8.0 | d | 1H | Naphthyl H-8 |
| ~7.9 - 7.7 | m | 2H | Naphthyl H-4, H-5 |
| ~7.6 - 7.4 | m | 4H | Naphthyl H-2, H-3, H-6, H-7 |
| ~7.4 - 7.2 | m | 2H | Aniline H-4', H-5' |
| ~7.0 - 6.8 | m | 2H | Aniline H-3', H-6' |
| ~4.5 | br s | 1H | N-H |
Note: These are predicted values based on analysis of isomers like N-(2-Naphthyl)aniline and foundational principles. Actual experimental values may vary.[2][3][4]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show 16 distinct signals, corresponding to the 16 carbon atoms in the molecule.
Causality Behind Assignments:
-
Quaternary Carbons: The four quaternary carbons (C-1, C-2', C-1', C-4a, C-8a) where the rings are joined or fused will typically show weaker signals and are highly influenced by substitution. The carbon bearing the amino group (C-2') is expected around 145 ppm, while the carbon of the naphthyl ring attached to the aniline (C-1) will be slightly more upfield.[5]
-
Aromatic CH Carbons: The remaining 12 carbons will appear in the aromatic region (110-140 ppm). Carbons of the aniline ring will be influenced by the amino substituent, while the naphthyl carbons will have shifts characteristic of a substituted naphthalene system.[6]
Table 2: Predicted ¹³C NMR Chemical Shift Regions (δ) for 2-(1-Naphthyl)aniline
| Predicted Chemical Shift (ppm) | Carbon Type | Assignment |
|---|---|---|
| 145 - 142 | Quaternary | Aniline C-2' (C-NH₂) |
| 138 - 132 | Quaternary | Naphthyl C-1, C-4a, C-8a |
| 132 - 120 | CH | Naphthyl & Aniline CH carbons |
| 120 - 115 | CH | Aniline CH carbons |
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
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Accurately weigh approximately 10-20 mg of the 2-(1-Naphthyl)aniline sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 300 MHz.[7]
-
Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, a 30-degree pulse angle, and a relaxation delay of 1-2 seconds are typical starting parameters. Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm and a relaxation delay of 2 seconds are standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule, providing an excellent fingerprint for its functional groups.
Causality Behind Assignments:
-
N-H Stretch: A key diagnostic peak for the secondary amine is the N-H stretching vibration. For aromatic secondary amines, this typically appears as a single, sharp peak around 3400 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹).
-
C=C Ring Stretches: Multiple sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aniline and naphthalene rings.
-
C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected in the 1340-1250 cm⁻¹ region.
-
Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ "fingerprint" region arise from C-H out-of-plane bending, which is diagnostic of the substitution pattern on the aromatic rings.
Table 3: Predicted IR Absorption Bands for 2-(1-Naphthyl)aniline
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| ~3400 | N-H Stretch | Secondary Amine | Medium, Sharp |
| 3100 - 3030 | Aromatic C-H Stretch | Naphthyl & Aniline Rings | Medium to Weak |
| 1610 - 1580 | C=C Ring Stretch | Aromatic Rings | Medium, Sharp |
| 1520 - 1480 | C=C Ring Stretch | Aromatic Rings | Strong |
| 1330 - 1260 | C-N Stretch | Aryl Amine | Medium to Strong |
| 810 - 750 | C-H Out-of-Plane Bend | Substituted Aromatics | Strong |
Note: Predicted values are based on data from aniline, naphthalene derivatives, and general IR correlation tables.[8][9][10]
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a modern, rapid technique for acquiring IR spectra of solid samples.
-
Instrument Setup:
-
Ensure the Fourier-Transform Infrared (FTIR) spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (1-5 mg) of the solid 2-(1-Naphthyl)aniline sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.
-
Label the significant peaks with their wavenumber values.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule's conjugated π-system.
Causality Behind Assignments: The spectrum of 2-(1-Naphthyl)aniline is expected to be a composite of the electronic transitions originating from the aniline and naphthalene chromophores.
-
π-π* Transitions: Intense absorption bands are expected in the 220-350 nm range. These are due to π-π* transitions within the highly conjugated naphthalene and benzene ring systems. The naphthalene moiety has two characteristic transitions, the ¹Lₐ and ¹Lₑ bands, which will be perturbed by the aniline substituent.[11]
-
n-π* Transitions: A much weaker absorption band may be observed at a longer wavelength (>350 nm). This corresponds to the n-π* transition, involving the promotion of a non-bonding electron from the nitrogen lone pair into an anti-bonding π* orbital.[12] The steric hindrance between the rings may reduce the intensity of this transition by misaligning the nitrogen lone pair with the aromatic π-system.
Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for 2-(1-Naphthyl)aniline in Ethanol
| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |
|---|---|---|
| ~240 - 260 | π → π* | Aniline Moiety |
| ~300 - 340 | π → π* | Naphthyl Moiety |
| >350 | n → π* | N-Aryl System |
Experimental Protocol for UV-Vis Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of 2-(1-Naphthyl)aniline in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in the same solvent. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU.[13]
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.
-
Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).
-
-
Data Acquisition:
-
Replace the solvent in the sample cuvette with the dilute analyte solution.
-
Scan the sample to record the absorption spectrum.
-
-
Data Processing:
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
If the molar concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
-
Integrated Spectroscopic Workflow and Data Correlation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.
Figure 1: An integrated workflow for the complete spectroscopic characterization of 2-(1-Naphthyl)aniline.
Conclusion
This technical guide outlines the expected spectroscopic characteristics of 2-(1-Naphthyl)aniline. Through a detailed, predictive analysis based on foundational principles and data from analogous structures, a comprehensive portrait of its NMR, IR, and UV-Vis spectra has been constructed. The provided experimental protocols offer a reliable framework for researchers to acquire and validate this data. The synergy of these techniques provides a self-validating system for confirming the identity, purity, and nuanced structural features of this important chemical entity, empowering professionals in their research and development endeavors.
References
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ResearchGate. The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO- d 6. Available at: [Link]
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Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]
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